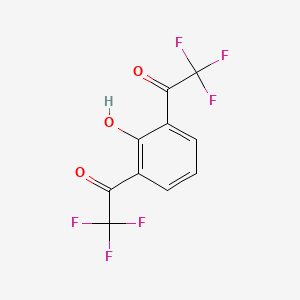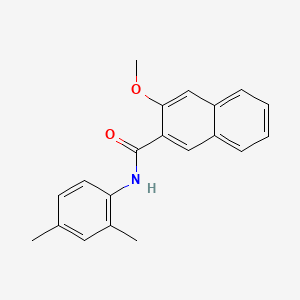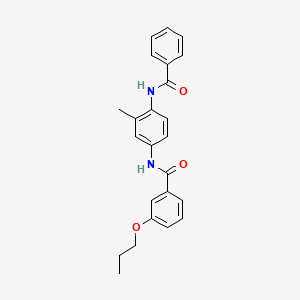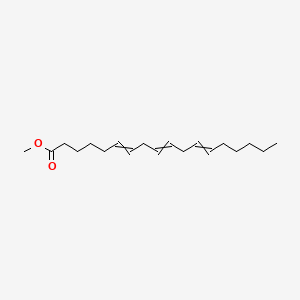![molecular formula C26H19N3O2S2 B12454614 2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)
2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide is a complex organic compound with the molecular formula C26H19N3O3S. This compound is notable for its unique structure, which includes a thienopyrimidine core, a phenylthio group, and a methoxybenzamide moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde and ammonium acetate under reflux conditions.
Introduction of Phenylthio Group: The phenylthio group is introduced by reacting the thienopyrimidine intermediate with a phenylthiol in the presence of a base such as sodium hydride.
Coupling with Methoxybenzamide: The final step involves coupling the phenylthio-thienopyrimidine intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes involved in disease processes.
Modulating Signaling Pathways: The compound can affect various signaling pathways, leading to changes in cellular functions.
Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide
- 2-Methyl-4-{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide
- 4-{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzaldehyde
Uniqueness
2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thienopyrimidine core and phenylthio group contribute to its potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H19N3O2S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-methoxy-N-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C26H19N3O2S2/c1-31-21-13-7-5-11-18(21)24(30)29-20-12-6-8-14-22(20)33-26-23-19(17-9-3-2-4-10-17)15-32-25(23)27-16-28-26/h2-16H,1H3,(H,29,30) |
InChI Key |
JXVMKWJSRVCCPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)
![(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454566.png)
![4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)




![5-(Furan-2-yl)-3-[(3-methylbutyl)amino]cyclohex-2-en-1-one](/img/structure/B12454591.png)
![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)
![N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide](/img/structure/B12454607.png)

![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
